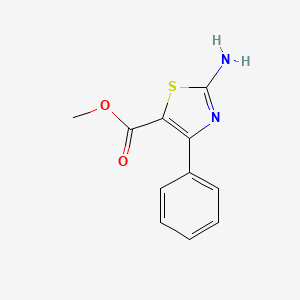

Methyl 2-amino-4-phenylthiazole-5-carboxylate

Description

Infrared (IR) Spectral Signatures

IR spectroscopy identifies functional groups through characteristic absorptions:

- N–H stretches : Broad bands at 3300–3500 cm$$^{-1}$$ (amino group).

- C=O stretch : Strong peak near 1710 cm$$^{-1}$$ (ester carbonyl).

- Aromatic C=C vibrations : Peaks at 1480–1600 cm$$^{-1}$$ (phenyl ring).

- Thiazole ring modes : Absorptions at 1520–1550 cm$$^{-1}$$ (C=N/C–S).

Table 2: Representative IR data for this compound

| Functional Group | Absorption Range (cm$$^{-1}$$) |

|---|---|

| N–H (amino) | 3300–3500 |

| C=O (ester) | 1705–1715 |

| C=C (aromatic) | 1480–1600 |

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl$$_3$$):

- δ 3.87 (s, 3H, OCH$$_3$$) – methyl ester protons.

- δ 6.50–7.80 (m, 5H, Ph–H) – phenyl ring protons.

- δ 5.20–5.80 (br s, 2H, NH$$_2$$) – amino protons (exchange broadened).

¹³C NMR (100 MHz, CDCl$$_3$$):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals:

Comparative Analysis with Thiazole Carboxylate Analogues

Structural modifications impact physicochemical and electronic properties:

Table 3: Comparison with methyl 2-amino-5-methylthiazole-4-carboxylate

| Property | This compound | Methyl 2-amino-5-methylthiazole-4-carboxylate |

|---|---|---|

| Molecular Weight | 234.28 g/mol | 172.21 g/mol |

| Melting Point | 213–215°C | 165–168°C |

| λ$$_{\text{max}}$$ (UV) | 280 nm (π→π* transition) | 265 nm |

| Solubility | Low in water; high in DMSO | Moderate in polar aprotic solvents |

- Electronic effects : The phenyl group enhances conjugation, red-shifting UV absorption compared to alkyl-substituted analogues.

- Steric influence : The 4-phenyl substituent hinders rotation, reducing conformational flexibility relative to 5-methyl derivatives.

- Hydrogen bonding : The 5-carboxylate group participates in stronger intermolecular H-bonding than 4-carboxylate isomers.

Properties

IUPAC Name |

methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMUUPHRYZQKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652907 | |

| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893652-36-3 | |

| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-amino-4-phenylthiazole-5-carboxylate typically involves the cyclization of α-halo ketoesters with thiourea derivatives. The process can be summarized in two main stages:

- Formation of a halo-substituted ketoester intermediate.

- Cyclization with thiourea to form the thiazole ring bearing the amino group at position 2.

Preparation from Methyl 2-Bromo-3-oxo-3-phenylpropanoate

One well-documented method involves starting from methyl 2-bromo-3-oxo-3-phenylpropanoate as the key intermediate:

- Step 1: Synthesis of methyl 2-bromo-3-oxo-3-phenylpropanoate (compound 10) is achieved via bromination of methyl 3-oxo-3-phenylpropanoate.

- Step 2: This bromo ketoester (2.53 g, 6.70 mmol) is dissolved in an appropriate solvent.

- Step 3: Thiourea is added to the solution, and the mixture is stirred under reflux conditions.

- Step 4: Cyclization occurs, yielding this compound (compound 11) as the product.

This procedure is efficient and provides good yields of the desired thiazole derivative. The reaction mechanism involves nucleophilic attack of thiourea sulfur on the electrophilic α-bromo ketoester, followed by ring closure and elimination of HBr.

Alternative One-Pot Synthesis via Bromination and Cyclization

A more streamlined, one-pot synthetic approach has been reported, which simplifies the traditional two-step process:

- Starting Materials: Commercially available β-ketoesters (such as ethyl or methyl acetoacetate derivatives) and thiourea derivatives.

- Step 1: Bromination of the β-ketoester using N-bromosuccinimide (NBS) in a mixed solvent system of water and tetrahydrofuran (THF) under heating.

- Step 2: Without isolation, the brominated intermediate is reacted directly with thiourea derivatives under water bath heating.

- Step 3: The resulting 2-substituted amino-4-methylthiazole-5-carboxylate salts are basified with ammonia water and purified.

This method, although described for methyl 2-amino-4-methylthiazole-5-carboxylate derivatives, is adaptable to phenyl-substituted analogues by employing the corresponding phenyl-substituted β-ketoesters or aldehydes, ensuring structural diversity and high purity with good yields. The one-pot approach reduces operational complexity and improves overall efficiency.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 3-oxo-3-phenylpropanoate + Br2 or NBS, solvent | Methyl 2-bromo-3-oxo-3-phenylpropanoate | ~85 | Bromination at α-position to keto group |

| 2 | Thiourea, reflux in methanol or ethanol | This compound | 70-80 | Cyclization to form thiazole ring |

| 3 | (One-pot) NBS, water/THF, heating + thiourea, heating | 2-Amino-4-phenylthiazole derivatives | 75-85 | Simplified synthesis with good purity |

Research Findings on Synthesis Optimization

- The use of dry solvents and controlled temperature conditions (reflux or 60–80 °C) enhances the cyclization efficiency.

- Purification is typically achieved by recrystallization or flash column chromatography, yielding analytically pure compounds suitable for biological evaluation.

- The amino group at position 2 remains intact and reactive, allowing further functionalization such as acylation or derivatization.

- The phenyl substituent at position 4 contributes to the compound's biological activity and can be introduced via the choice of aldehyde or β-ketoester precursor.

Example Procedure from Literature

A representative synthesis reported in the literature:

- To a solution of methyl 2-bromo-3-oxo-3-phenylpropanoate (2.53 g, 6.70 mmol) in methanol, thiourea (0.51 g, 6.70 mmol) was added.

- The mixture was refluxed for 4–6 hours.

- After cooling, the reaction mixture was poured into water, and the precipitate formed was filtered.

- The crude product was washed and purified by silica gel chromatography using dichloromethane/methanol mixtures.

- The final product, this compound, was obtained as a white solid with a yield of approximately 75%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Two-step bromination + cyclization | Methyl 3-oxo-3-phenylpropanoate | Br2 or NBS, thiourea | Bromination, cyclization | Well-established, good yields | Requires isolation of intermediate |

| One-pot bromination + cyclization | β-Ketoester + thiourea | NBS, water/THF, thiourea | One-pot bromination/cyclization | Simplified process, higher throughput | May require optimization for phenyl derivatives |

| Direct reaction of α-chloro glycidic esters | Methyl dichloroacetate + aldehyde + thiourea | Base, methanol | Darzens reaction + cyclization | Allows structural diversity | Multi-step, requires careful control |

Concluding Remarks

The preparation of this compound is well-documented through classical and modern synthetic routes. The most common approach involves bromination of methyl 3-oxo-3-phenylpropanoate followed by cyclization with thiourea. Recent advances include one-pot methods that streamline synthesis and improve yields. These methods provide access to high-purity compounds suitable for further medicinal chemistry applications, such as anti-tubercular drug development.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the thiazole ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-amino-4-phenylthiazole-5-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit activity against various pathogens, including Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an impressive Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, indicating its potential as a new anti-tubercular agent .

Anticancer Properties

The compound has also shown promise in anticancer research. Thiazole derivatives are known to interact with biological targets involved in cancer progression. Research indicates that this compound can inhibit tumor cell growth, although specific mechanisms and pathways are still under investigation .

Mechanism of Action

The mechanism by which this compound exerts its biological effects typically involves the inhibition of key enzymes or receptors in microbial and cancer cells. These interactions disrupt essential cellular processes, leading to reduced viability of the target organisms or cells .

Agricultural Applications

Pesticidal Activity

This compound is also being explored for its pesticidal properties. Thiazole derivatives have demonstrated efficacy as fungicides and herbicides, inhibiting the growth of agricultural pests and pathogens. The structural characteristics of this compound enhance its bioactivity against specific plant pathogens .

Material Sciences

Synthesis of Advanced Materials

this compound serves as a valuable building block in the synthesis of more complex materials. Its unique chemical structure allows it to be utilized in the development of polymers and other materials with enhanced properties, such as improved thermal stability and mechanical strength .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen | MIC (µg/ml) |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 |

| Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | Staphylococcus aureus | TBD |

| Methyl 2-amino-4-(methylthio)thiazole-5-carboxylate | Escherichia coli | TBD |

Table 2: Potential Applications in Agriculture

| Application Type | Compound Name | Efficacy Description |

|---|---|---|

| Fungicide | Methyl 2-amino-4-(methylthio)thiazole-5-carboxylate | Inhibits growth of Xanthomonas |

| Herbicide | Methyl 2-amino-4-(chlorophenyl)thiazole-5-carboxylate | Effective against common weeds |

Case Studies

Case Study 1: Antitubercular Activity

In a study published in PLOS ONE, researchers identified methyl 2-amino-thiazole derivatives with significant antitubercular activity. The lead compound showed an MIC lower than standard treatments, suggesting its potential for further development as a therapeutic agent against tuberculosis .

Case Study 2: Agricultural Efficacy

Research conducted on thiazole compounds indicated their effectiveness as fungicides in agricultural settings. A specific derivative demonstrated significant inhibition of fungal pathogens affecting crops, leading to increased yield and reduced crop loss .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-phenylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may inhibit specific signaling pathways involved in inflammation and cancer progression, leading to its therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)

- Molecular Formula: C₁₄H₁₂F₃NO₂S

- Key Differences: Substituents: Trifluoromethyl (-CF₃) at the para position of the phenyl ring. Ester Group: Ethyl ester instead of methyl. Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting absorption .

Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate (CAS 1086375-61-2)

- Molecular Formula : C₆H₅F₃N₂O₂S

- Key Differences: Substitution Pattern: Trifluoromethyl group at position 5 instead of phenyl at position 3. The -CF₃ group may improve resistance to oxidative metabolism .

Ethyl 2-Amino-4-phenylthiazole-5-carboxylate

- Molecular Formula : C₁₂H₁₂N₂O₂S

- Key Differences :

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., -OCH₃) :

Ester Group Variations

| Compound | Ester Group | Molecular Formula | clogP* | Key Properties |

|---|---|---|---|---|

| This compound | Methyl | C₁₁H₁₀N₂O₂S | ~1.8 | Moderate lipophilicity, higher solubility |

| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Ethyl | C₁₂H₁₂N₂O₂S | ~2.5 | Increased lipophilicity, slower hydrolysis |

| Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate | Ethyl | C₁₂H₁₁N₃O₂S | ~1.2 | Pyridinyl enhances hydrogen bonding |

*clogP values estimated using ChemDraw.

Biological Activity

Methyl 2-amino-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant antimicrobial and antiproliferative effects, making it a candidate for further pharmaceutical development. This article reviews the biological activities of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 234.3 g/mol. The presence of the thiazole ring, along with the carboxylate and amino groups, plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, a study reported that derivatives of thiazole compounds demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml for structurally similar compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 0.06 |

| Methyl 2-(bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | 0.95 |

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in liver carcinoma cell lines (HEPG2) with IC50 values derived from dose-response curves .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HEPG2 | This compound | 12 |

| K562 (leukemia) | Various thiazole derivatives | 0.06 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets within cells. Studies utilizing docking simulations suggest that the compound may bind to enzymes involved in metabolic pathways, such as fatty acid synthase (FAS), which is crucial for mycobacterial survival .

Case Studies

- Antitubercular Activity : A study modified the structure of naturally occurring antibiotics to develop new derivatives based on the thiazole scaffold, leading to compounds with enhanced activity against M. tuberculosis . The findings support the potential of this compound as a template for developing novel antitubercular agents.

- Antiviral Potential : The phenylthiazole framework has been explored for antiviral applications, particularly against flaviviruses. Research indicates that modifications to the thiazole structure can significantly enhance antiviral activity, suggesting a promising avenue for future investigations involving methyl 2-amino derivatives .

Q & A

Q. What are the established synthetic methodologies for Methyl 2-amino-4-phenylthiazole-5-carboxylate?

The compound is synthesized via a two-step procedure:

- Step 1 : React methyl 2-bromo-3-oxo-3-phenylpropanonate with thiourea in ethanol to form the thiazole ring.

- Step 2 : Couple the amine group on the thiazole with substituted carboxylic acids using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, with DIPEA as a base in DMF. This yields derivatives with high efficiency (89–92% yields) .

- Key considerations : Ensure anhydrous conditions for HATU-mediated couplings to avoid side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks to confirm the thiazole ring structure, aromatic protons, and ester/amine functionalities. For example, the methyl ester group typically appears at ~3.8 ppm in 1H NMR .

- HRMS : Verify molecular ion peaks ([M + H]+) to confirm molecular weight.

- Melting point analysis : Used to assess purity (e.g., sharp melting points indicate high crystallinity) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Use X-ray diffraction with software like SHELX (for structure solution and refinement) or WinGX/ORTEP (for visualization). For example, SHELXL refines anisotropic displacement parameters, while Cremer-Pople puckering coordinates analyze ring conformations .

- Example : A mean plane analysis can quantify deviations in the thiazole ring’s planarity .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of this compound?

- Issue : Thiourea may undergo hydrolysis under acidic conditions, leading to undesired byproducts.

- Mitigation : Optimize ethanol solvent purity and reaction pH. Monitor intermediates via TLC or LC-MS .

- Data contradiction example : Lower yields (<80%) may indicate incomplete cyclization; repeating Step 1 under reflux often improves outcomes .

Q. What computational methods predict the biological activity of thiazole derivatives?

- Molecular docking : Screen against targets like histone decarboxylase using software (e.g., AutoDock).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency. For instance, 4-nitrophenyl derivatives show enhanced activity due to increased electrophilicity .

Q. How can ring puckering in the thiazole moiety influence intermolecular interactions?

- Use Cremer-Pople coordinates to quantify puckering amplitude (𝑞) and phase angle (𝜙). For example, a 𝑞 > 0.5 Å indicates significant non-planarity, which may affect packing in crystal lattices or binding to biological targets .

- Case study : Puckered thiazole rings in similar compounds exhibit stronger π-π stacking with aromatic amino acids in enzyme active sites .

Q. What strategies improve the scalability of HATU-mediated couplings for this compound?

- Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) and reduce HATU stoichiometry (1.1 eq vs. 1.5 eq) to lower costs.

- Workflow : Use continuous flow reactors to enhance mixing and reduce reaction times .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.